molecular formula C13H20ClN B6218607 3-methyl-4-(4-methylphenyl)piperidine hydrochloride CAS No. 2751615-84-4

3-methyl-4-(4-methylphenyl)piperidine hydrochloride

Cat. No.: B6218607
CAS No.: 2751615-84-4
M. Wt: 225.8
InChI Key:
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Description

3-methyl-4-(4-methylphenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-methylphenyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 3-methylpiperidine.

    Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 3-methylpiperidine in the presence of a suitable catalyst to form the desired piperidine derivative.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 3-methyl-4-(4-methylphenyl)piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-methylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methyl-4-(4-methylphenyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)piperidine hydrochloride
  • 4-(4-methylbenzyl)piperidine hydrochloride
  • 3-(4-methylphenyl)piperidine hydrochloride

Uniqueness

3-methyl-4-(4-methylphenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups on the piperidine and phenyl rings can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

2751615-84-4

Molecular Formula

C13H20ClN

Molecular Weight

225.8

Purity

95

Origin of Product

United States

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